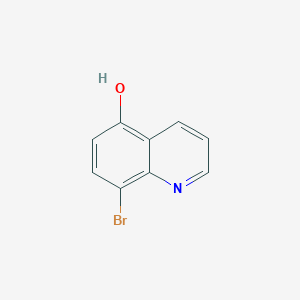

8-溴喹啉-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromoquinolin-5-ol is a compound that belongs to the class of quinolines . Quinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-Bromoquinolin-5-ol, often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . These reactions can be conducted using either stannic chloride or indium (III) chloride .

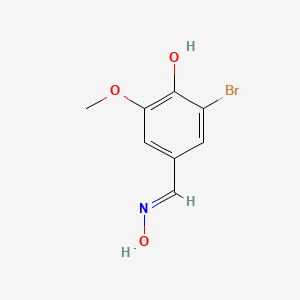

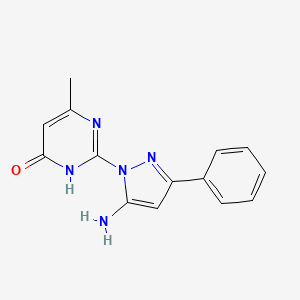

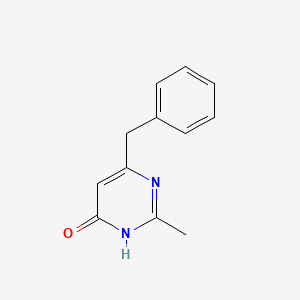

Molecular Structure Analysis

The molecular formula of 8-Bromoquinolin-5-ol is C9H6BrNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

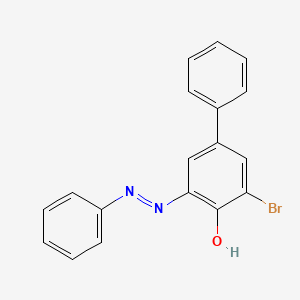

Quinoline derivatives, including 8-Bromoquinolin-5-ol, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .

Physical And Chemical Properties Analysis

The molecular weight of 8-Bromoquinolin-5-ol is 224.05 g/mol . Other physical and chemical properties specific to 8-Bromoquinolin-5-ol were not found in the retrieved sources.

科学研究应用

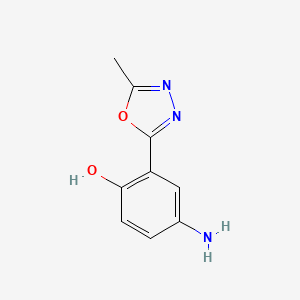

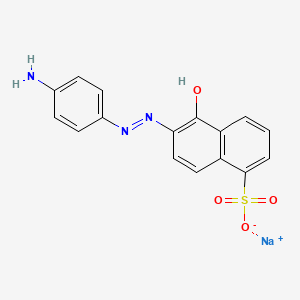

1. 抗菌活性

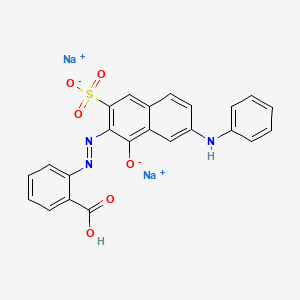

8-溴喹啉-5-醇衍生物表现出显着的抗菌特性。例如,由8-羟基喹啉合成的5-氨基-7-溴喹啉-8-醇磺酸盐衍生物已被证明具有有效的抗菌和抗真菌活性,与标准药物相比具有优势 (Krishna, 2018)。

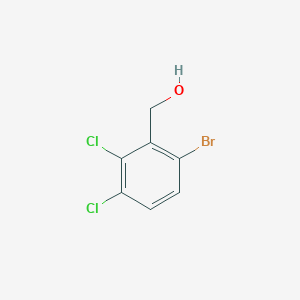

2. 化学合成和结构分析

研究重点关注涉及8-溴喹啉-5-醇的化学选择性合成工艺。例如,一项研究详细分析了该化合物的结构,强调了特定位置发生溴化以及分子间和分子内氢键的存在 (Collis, Burrell, John, & Plieger, 2003)。

3. 在缓蚀中的应用

多项研究调查了8-溴喹啉-5-醇衍生物用作缓蚀剂。例如,已经合成了新型衍生物用作低碳钢的有效酸性缓蚀剂,显示出显着的抑制效率 (Rbaa et al., 2020)。其他研究强化了这些发现,证明了这些化合物在不同环境中降低腐蚀的功效 (Faydy et al., 2020)。

4. 生物分子中的光致去除保护基团

8-溴-7-羟基喹啉(BHQ)已被探索作为生理用途的光致去除保护基团。它在特定条件下显示出有效的光解和在黑暗中的稳定性,使其适用于用光调节细胞和组织培养中的生物效应器,尤其是双光子激发 (Zhu, Pavlos, Toscano, & Dore, 2006)。

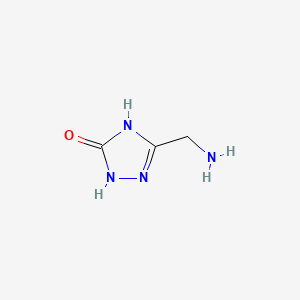

5. 在金属配合物合成中的作用

8-溴喹啉-5-醇及其衍生物已用于合成金属配合物,这在各种化学过程中很重要,并显示出潜在的药理学重要性。这些化合物因其物理化学性质和抗菌活性而受到研究 (Patel & Patel, 2017)。

6. 生物活性及治疗潜力

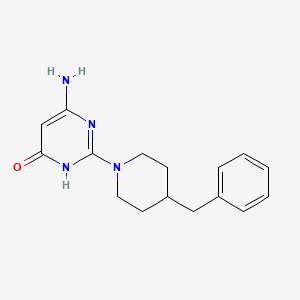

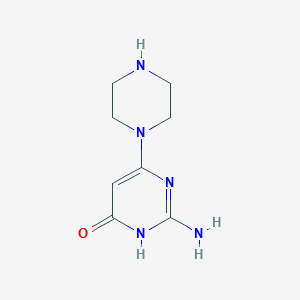

研究表明,含有8-羟基喹啉核的化合物具有广泛的生物活性,包括抗菌、抗癌和抗真菌作用。这些特性使8-羟基喹啉,包括8-溴喹啉-5-醇衍生物,在药物化学中具有重要意义 (Saadeh, Sweidan, & Mubarak, 2020)。

未来方向

Compounds containing the 8-hydroxyquinoline moiety, which is structurally related to 8-Bromoquinolin-5-ol, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could act as leads for the development of drugs against numerous diseases, including cancer .

属性

IUPAC Name |

8-bromoquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDUEAPSAXAQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolin-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)

![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)

![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)